Cas no 54301-15-4 (Amsacrine hydrochloride)

Amsacrine hydrochloride 化学的及び物理的性質
名前と識別子
-
- amsacrine
- Amsacrine Hydrochloride
- acridinyl anisidide hydrochloride
- AMSA hydrochloride
- CI-880 hydrochloride
- m-AMSA hydrochloride
- N-[4-(acridin-9-ylamino)-3-methoxyphenyl]methanesulfonamide,hydrochloride
- SN-11841 hydrochloride
- 4-(9-Acridinylamino)-N-(methanesulfonyl)-m-anisidine Hydrochloride
- m-AMSA
- M-Amsacrine
- Amsacrine (hydrochloride)
- U66HX4K4CO
- METHANESULFON-M-ANISIDIDE 4'-(9-ACRIDINYLAMINO)-,
- 4'-(9-Acridinylamino)methanesulfon-m-aniside monohydrochloride
- Methanesulfone-m-anisidine-4'-((9-acridinyl)amino) hydrochloride
- Methanesulfon-m-anisidine, 4'-((9-acridinyl)amino)-, hydrochloride
- Methanesulfonyl-
- NCI-C03190
- CAS-54301-15-4
- 54301-15-4
- N-(4-(9-Acridinylamino)-3-methoxyphenyl)-methanesulfonamide monohydrochloride
- N-(4-(9-Acridinylamino)-3-methoxyphenyl)methanesulfonamidemonohydrochloride
- CS-1943
- SR-01000075699-1
- NCGC00260839-01
- NSC-141549
- CCRIS 9342
- SMR000875352
- HY-13551A
- MLS002153376
- Methansulfon-m-aniside, monohydrochloride
- EU-0100154
- METHANESULFONAMIDE, N-(4-(9-ACRIDINYLAMINO)-3-METHOXYPHENYL)-, HYDROCHLORIDE (1:1)
- N-(4-(9-ACRIDINYLAMINO)-3-METHOXYPHENYL)METHANESULFONAMIDE MONOHYDROCHLORIDE
- NSC 141549
- Methanesulfon-m-anisidide, 4'-(9-acridinylamino)-, monohydrochloride
- LP00154
- NSC141549
- n-(4-(acridin-9-ylamino)-3-methoxyphenyl)methanesulfonamide hcl
- Tox21_111212
- SCHEMBL1320825
- A830090
- CCG-221458
- CHEMBL1256655
- A 9809
- DTXCID0017186
- DTXSID2037186
- AKOS030526157
- NCGC00093644-01
- Methanesulfonamide, N-(4-(9-acridinylamino)-3-methoxyphenyl)-, monohydrochloride
- Methanesulfonyl-m-anisidine, 4'-(9-acridinylamino)-, monohydrochloride
- Amsacrine HCl
- Methanesulfone-m-anisidine-4'-[(9-acridinyl)amino] hydrochloride
- AMSACRINE HYDROCHLORIDE [MI]
- s5627
- UNII-U66HX4K4CO
- Tox21_500154
- FT-0658261
- m-AMSA hydrochloride;CI-880 hydrochloride;SN-11841 hydrochloride;acridinyl an
- MFCD07799963
- LS-14847
- AMY33399
- N-[4-(acridin-9-ylamino)-3-methoxyphenyl]methanesulfonamide;hydrochloride
- SR-01000075699
- Amsacrine hydrochloride, >=98% (TLC), powder
- 4'-(Acridin-9-ylamino)-3'-methoxymethanesulfonanilide hydrochloride
- N-(4-(Acridin-9-ylamino)-3-methoxyphenyl)methanesulfonamide hydrochloride
- Q27290741
- 54301-15-4 (HCl)
- N-[4-(acridin-9-ylamino)-3-methoxy-phenyl]methanesulfonamide; hydron; chloride;Amsacrine hydrochloride
- A2777
- GLXC-03289
- G60945
- WDISRLXRMMTXEV-UHFFFAOYSA-N
- N-[4-(9-acridinylamino)-3-methoxyphenyl]-Methanesulfonamide monohydrochloride (9CI); 4'-(Acridin-9-ylamino)-3'-methoxymethanesulfonanilide hydrochloride; AMSA hydrochloride; N-[4-(9-Acridinylamino)-3-methoxyphenyl]methanesulfonamide hydrochloride; NSC 141549; m-AMSA hydrochloride
- Amsacrine hydrochloride
-
- MDL: MFCD07799963
- インチ: 1S/C21H19N3O3S.ClH/c1-27-20-13-14(24-28(2,25)26)11-12-19(20)23-21-15-7-3-5-9-17(15)22-18-10-6-4-8-16(18)21;/h3-13,24H,1-2H3,(H,22,23);1H
- InChIKey: WDISRLXRMMTXEV-UHFFFAOYSA-N
- ほほえんだ: Cl[H].S(C([H])([H])[H])(N([H])C1C([H])=C([H])C(=C(C=1[H])OC([H])([H])[H])N([H])C1C2=C([H])C([H])=C([H])C([H])=C2N=C2C([H])=C([H])C([H])=C([H])C=12)(=O)=O
計算された属性
- せいみつぶんしりょう: 429.09100
- どういたいしつりょう: 429.091
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 29
- 回転可能化学結合数: 5
- 複雑さ: 601
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 2
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
- トポロジー分子極性表面積: 88.7
じっけんとくせい
- 色と性状: No data available
- ゆうかいてん: 288°C(lit.)
- ふってん: No data available
- フラッシュポイント: No data available
- ようかいど: DMSO: 10 mg/mL with heat and sonication
- PSA: 88.70000
- LogP: 6.54050
- じょうきあつ: No data available
Amsacrine hydrochloride セキュリティ情報
-
記号:
- ヒント:あぶない
- シグナルワード:Danger
- 危害声明: H301,H315,H319,H335
- 警告文: P261,P301+P310,P305+P351+P338
- 危険物輸送番号:UN 2811
- WGKドイツ:3
- 危険カテゴリコード: R25;R36/37/38
- セキュリティの説明: S26-S45
- RTECS番号:PB1081000
-
危険物標識:
- 危険レベル:6.1(b)
- 包装カテゴリ:III
- 包装等級:III
- 包装グループ:III
- ちょぞうじょうけん:Please store the product under the recommended conditions in the Certificate of Analysis.
- セキュリティ用語:6.1(b)
- リスク用語:R25; R36/37/38
- 危険レベル:6.1(b)
Amsacrine hydrochloride 税関データ
- 税関コード:2935009090
- 税関データ:
中国税関コード:
2935009090概要:
2935009090他のスルホン酸塩(アシル)アミン。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:35.0%
申告要素:
製品名, 成分含有量、
要約:
2935009090その他のスルホンアミド付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:6.5% General tariff:35.0%
Amsacrine hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A580248-250mg |
N-(4-(Acridin-9-ylamino)-3-methoxyphenyl)methanesulfonamide hydrochloride |
54301-15-4 | 98+% | 250mg |
$50.0 | 2025-02-19 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | A2777-20MG |
Amsacrine Hydrochloride |
54301-15-4 | >98.0%(HPLC) | 20mg |
¥350.00 | 2024-04-16 | |
eNovation Chemicals LLC | Y1291541-5g |
Amsacrine hydrochloride |
54301-15-4 | 98% | 5g |
$370 | 2024-06-06 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci7736-1g |
Amsacrine hydrochloride |
54301-15-4 | 98% | 1g |
¥4490.00 | 2023-09-09 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci7736-10mg |
Amsacrine hydrochloride |
54301-15-4 | 98% | 10mg |
¥617.00 | 2023-09-09 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T5820-200mg |
Amsacrine hydrochloride |
54301-15-4 | 99.71% | 200mg |
¥ 2517 | 2023-09-07 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R003146-25mg |
Amsacrine hydrochloride |
54301-15-4 | 98% | 25mg |
¥83 | 2023-07-11 | |
TRC | A898600-100mg |
Amsacrine Hydrochloride |
54301-15-4 | 100mg |
$ 362.00 | 2023-04-19 | ||
Ambeed | A580248-5g |
N-(4-(Acridin-9-ylamino)-3-methoxyphenyl)methanesulfonamide hydrochloride |
54301-15-4 | 98+% | 5g |
$452.0 | 2025-02-19 | |
SHENG KE LU SI SHENG WU JI SHU | sc-214540-10 mg |
Amsacrine hydrochloride, |
54301-15-4 | ≥98% | 10mg |
¥1,745.00 | 2023-07-10 |
Amsacrine hydrochloride 関連文献
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Mariana Gonda,Marcos Nieves,Elia Nunes,Adela López de Ceráin,Antonio Monge,María Laura Lavaggi,Mercedes González,Hugo Cerecetto Med. Chem. Commun. 2013 4 595
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Monika Gensicka-Kowalewska,Grzegorz Cholewiński,Krystyna Dzierzbicka RSC Adv. 2017 7 15776
-
Monika Gensicka-Kowalewska,Grzegorz Cholewiński,Krystyna Dzierzbicka RSC Adv. 2017 7 15776
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Jelena Rupar,Vladimir Dobri?i?,Jelena Grahovac,Sini?a Radulovi?,?iga Skok,Janez Ila?,Mara Aleksi?,Jasmina Brbori?,Olivera ?udina RSC Med. Chem. 2020 11 378
-
Boris Redko,Amnon Albeck,Gary Gellerman New J. Chem. 2012 36 2188
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Seojeong Park,Soo-Yeon Hwang,Jaeho Shin,Hyunji Jo,Younghwa Na,Youngjoo Kwon Chem. Commun. 2019 55 12857
-
7. Nucleic acid binding drugs. Part 12. X-Ray crystallographic and conformational studies on the anti-cancer drug m-AMSA and its mesyl derivativeZelda H. L. Abraham,Shirley D. Cutbush,Reiko Kuroda,Stephen Neidle,R. Morrin Acheson,Grahame N. Taylor J. Chem. Soc. Perkin Trans. 2 1985 461
-
K. H. Jeon,C. Park,T. M. Kadayat,A. Shrestha,E. S. Lee,Y. Kwon Chem. Commun. 2017 53 6864
-
Nikola ?. Kne?evi? RSC Adv. 2013 3 19388
-
10. One-electron reduction potential of m-AMSA+[9-(2-methoxy-4-methylsulphonylaminoanilino)acridinium] as measured by pulse radiolysisRobert F. Anderson,John E. Packer,William A. Denny J. Chem. Soc. Perkin Trans. 2 1984 49
Amsacrine hydrochlorideに関する追加情報
Amsacrine Hydrochloride (CAS No. 54301-15-4): An Overview of Its Properties, Applications, and Recent Research
Amsacrine hydrochloride (CAS No. 54301-15-4) is a well-known antineoplastic agent that has been extensively studied for its potential in the treatment of various cancers. This compound, also known as M-AMSA or 4'-(9-Acridinylamino)methanesulfonanilide hydrochloride, belongs to the class of acridine derivatives and has shown significant activity against leukemia and lymphoma. In this comprehensive overview, we will delve into the chemical properties, mechanisms of action, clinical applications, and recent research advancements related to Amsacrine hydrochloride.
Chemical Properties and Structure
Amsacrine hydrochloride is a white to off-white crystalline powder with a molecular formula of C23H22N4O3S·HCl and a molecular weight of 483.97 g/mol. The compound is highly soluble in water and slightly soluble in ethanol. Its chemical structure features an acridine ring system linked to a methanesulfonanilide moiety, which contributes to its unique pharmacological properties. The acridine ring is known for its intercalation capabilities, allowing the compound to insert itself between DNA base pairs, thereby disrupting DNA replication and transcription processes.
Mechanism of Action
The primary mechanism of action of Amsacrine hydrochloride involves its ability to intercalate into DNA, leading to the stabilization of topoisomerase II-DNA complexes. Topoisomerase II is an essential enzyme involved in the unwinding and rejoining of DNA strands during replication and transcription. By inhibiting this enzyme, Amsacrine hydrochloride causes DNA damage and ultimately leads to cell death through apoptosis. Additionally, the compound has been shown to induce oxidative stress and disrupt mitochondrial function, further contributing to its antitumor effects.
Clinical Applications
Amsacrine hydrochloride has been primarily used in the treatment of acute myeloid leukemia (AML) and non-Hodgkin's lymphoma (NHL). Clinical trials have demonstrated its efficacy as a single agent or in combination with other chemotherapeutic drugs. One notable study published in the journal Blood reported that Amsacrine hydrochloride, when combined with cytarabine and mitoxantrone, achieved a complete remission rate of 65% in patients with AML. Another study in the Cancer Chemotherapy and Pharmacology journal highlighted its effectiveness in treating refractory NHL, with a response rate of 40%.
Toxicity and Side Effects
Recent Research Advancements
The ongoing research on Amsacrine hydrochloride continues to uncover new insights into its mechanisms of action and potential applications. A recent study published in the journal Cancer Research investigated the role of microRNAs (miRNAs) in mediating the antitumor effects of Amsacrine hydrochloride. The study found that specific miRNAs were upregulated in response to treatment, leading to enhanced apoptosis and reduced cell proliferation in leukemia cells.
In another study published in the journal Molecular Cancer Therapeutics, researchers explored the combination therapy involving Amsacrine hydrochloride and targeted inhibitors such as tyrosine kinase inhibitors (TKIs). The results showed that this combination significantly enhanced antitumor activity compared to monotherapy, suggesting a promising approach for improving treatment outcomes in resistant cancers.
FUTURE DIRECTIONS AND CONCLUSIONS
The continued exploration of Amsacrine hydrochloride holds significant promise for advancing cancer therapy. Ongoing clinical trials are evaluating its efficacy in combination with novel agents and exploring new delivery methods to enhance its therapeutic index. Additionally, efforts are being made to identify biomarkers that can predict patient response to treatment, thereby personalizing therapy for optimal outcomes.
In conclusion, Amsacrine hydrochloride (CAS No. 54301-15-4) remains an important antineoplastic agent with a well-established role in treating hematological malignancies. Its unique mechanism of action and recent research advancements underscore its potential for further development and application in cancer therapy.
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